molecular formula C17H22O2 B12931690 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

Cat. No.: B12931690
M. Wt: 258.35 g/mol
InChI Key: OLUQMFYBNOJBQQ-UVTDQMKNSA-N
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Description

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is a unique organic compound with the molecular formula C17H22O2. It is classified under fatty alcohols and is known for its distinctive structure, which includes multiple double and triple bonds, as well as hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by hydroxylation to introduce the hydroxyl groups at specific positions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbonyl compounds, alkenes, and substituted derivatives of the original compound .

Scientific Research Applications

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain cancer-related proteins, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups at distinct positions.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-

InChI Key

OLUQMFYBNOJBQQ-UVTDQMKNSA-N

Isomeric SMILES

C=CCCCCC/C=C\C(C#CC#CC(C=C)O)O

Canonical SMILES

C=CCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

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